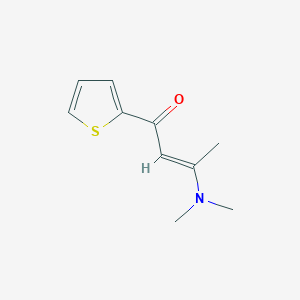

3-(Dimethylamino)-1-(2-thienyl)but-2-en-1-one

描述

3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one (CAS: 154321-55-8; molecular formula: C₉H₁₁NOS; molecular weight: 181.258 g/mol) is a heterocyclic enaminone with significant applications in pharmaceutical synthesis . It serves as a key intermediate in the production of chiral γ-amino alcohols, which are critical precursors for antidepressants such as duloxetine, tomoxetine, and fluoxetine . The compound features a thiophene ring (2-thienyl group) conjugated to a dimethylamino-substituted enone system, enabling its participation in stereoselective reduction reactions catalyzed by engineered ketoreductases (KREDs) .

属性

IUPAC Name |

3-(dimethylamino)-1-thiophen-2-ylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c1-8(11(2)3)7-9(12)10-5-4-6-13-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGSXJMLDZJGIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C1=CC=CS1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112677-16-4 | |

| Record name | 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112677-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthesis of 3-Dimethylamino-1-(2-Thienyl)-1-Propanone Hydrochloride

The precursor 3-dimethylamino-1-(2-thienyl)-1-propanone hydrochloride is synthesized via a Mannich reaction:

Reagents :

- 2-Acetylthiophene

- Dimethylamine hydrochloride

- Paraformaldehyde

- Acid catalyst (e.g., HCl)

- Solvent: Isopropyl alcohol (IPA) or ethanol

Procedure :

- Condensation : A mixture of 2-acetylthiophene (1.0 mol), dimethylamine hydrochloride (1.1–1.3 mol), paraformaldehyde (1.1–1.5 mol), and catalytic HCl in IPA/ethanol is refluxed for 2–8 hours .

- Precipitation : Cooling the reaction mixture induces crystallization of the hydrochloride salt, which is filtered and washed with cold solvent.

Example :

Dehydration to Form 3-(Dimethylamino)-1-(2-Thienyl)-2-Buten-1-One

The propanone intermediate undergoes acid- or base-mediated elimination to form the α,β-unsaturated ketone:

Conditions :

- Base-induced elimination : Treatment with NaOH or NaHCO₃ in aqueous/organic solvents.

- Thermal dehydration : Heating the hydrochloride salt at 100–120°C under reduced pressure.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Optimal temperature | 100°C | |

| Yield | 80–85% |

One-Pot Multicomponent Synthesis

Direct Formation via Modified Mannich-Elimination

A streamlined one-pot method combines condensation and elimination steps:

Procedure :

- Mannich reaction : 2-Acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde are heated in ethanol/IPA with HCl at 70–80°C for 4–6 hours .

- In situ elimination : The reaction mixture is basified (pH 8–10) and heated further to 100°C , promoting dehydration.

Advantages :

Example :

Reaction Optimization and Scalability

Solvent Effects

Catalytic Acid Screening

Large-Scale Production

- Batch size : Up to 151 kg reported in industrial patents.

- Purification : Recrystallization from acetone/IPA improves purity to >99% .

Analytical Characterization

Spectroscopic Data

化学反应分析

3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophiles in biological molecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Modifications

a. 3-(Dimethylamino)-1-(3-thienyl)-2-buten-1-one (CAS: 885949-97-3)

- Molecular Formula: C₁₀H₁₃NOS

- Molecular Weight : 195.28 g/mol

- Key Differences: The thienyl group is attached at the 3-position instead of the 2-position. The compound exhibits a higher XLogP3 (2.0) compared to the 2-thienyl analogue, suggesting increased lipophilicity .

b. 3-[4-(Dimethylamino)phenyl]-1-(2-thienyl)-2-propen-1-one (CAS: 14385-59-2)

- Molecular Formula: C₁₅H₁₅NOS

- Molecular Weight : 257.35 g/mol

- Key Differences: The dimethylamino group is attached to a phenyl ring instead of the enone chain. This substitution introduces extended π-conjugation, which may enhance UV absorption properties. The compound is used in coordination chemistry for synthesizing metal complexes with antioxidant activity .

Analogues with Alternative Heterocycles

a. 3-(Dimethylamino)-1-(1,3-thiazol-2-yl)-2-buten-1-one (CAS: 886361-88-2)

- Molecular Formula : C₈H₁₀N₂OS

- Molecular Weight : 182.25 g/mol

- Key Differences : The thienyl group is replaced by a thiazole ring, introducing an additional nitrogen atom. Thiazole derivatives are often explored for anticancer activity due to their ability to interact with cellular targets like kinases .

b. 3-(Dimethylamino)-1-phenyl-2-buten-1-one (CAS: 145800-01-7)

- Molecular Formula: C₁₂H₁₅NO

- Molecular Weight : 189.26 g/mol

- Key Differences: The thienyl group is replaced by a phenyl ring. This modification increases aromaticity and may reduce metabolic instability in vivo.

Pharmacologically Relevant Derivatives

a. 3-(Dimethylamino)-1-(2-thienyl)-1-propanol

- Molecular Formula: C₉H₁₅NOS

- Molecular Weight : 185.29 g/mol

- Key Differences : This reduced form of the target compound is a chiral alcohol produced via enzymatic reduction of the parent ketone. Engineered KRED mutants (e.g., P170R/L174Y) achieve enantiomeric excess (e.e.) >95% for (R)-isomers, crucial for duloxetine synthesis .

生物活性

3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound has a unique structure characterized by a dimethylamino group and a thiophene ring attached to a butenone backbone. Its molecular formula is , with a molecular weight of approximately 185.25 g/mol. This structure contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial effects are believed to stem from the compound's ability to disrupt bacterial cell membranes and interfere with cellular processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against various cancer cell lines.

- Case Study Findings : In studies involving human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one demonstrated cytotoxic effects, leading to apoptosis in malignant cells.

- Mechanism of Action : The anticancer activity is thought to involve the modulation of signaling pathways that regulate cell proliferation and survival, potentially through interactions with specific enzymes or receptors involved in cancer progression.

Table 1: Summary of Biological Activities

The biological activities of 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one are mediated through its interaction with molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism and proliferation.

- Receptor Modulation : It is hypothesized that the compound interacts with receptors involved in signaling pathways that regulate apoptosis and cell survival.

常见问题

Q. What are the key synthetic routes for 3-(Dimethylamino)-1-(2-thienyl)-2-buten-1-one?

The synthesis typically involves condensation reactions between a thiophene-derived carbonyl compound and a dimethylamino-substituted enone. A common approach includes using a Claisen-Schmidt condensation under basic conditions, where 2-thiophenecarboxaldehyde reacts with a β-dimethylamino ketone precursor. Reaction optimization may require temperature control (e.g., reflux in ethanol) and catalysts like sodium hydroxide. Post-synthesis purification via recrystallization (e.g., using methanol) ensures high purity .

Q. How should researchers characterize this compound using spectroscopic methods?

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the structure by identifying thienyl protons (δ 6.8–7.5 ppm), the enone system (α,β-unsaturated ketone protons at δ 5.5–6.5 ppm), and dimethylamino groups (singlet at δ 2.2–2.5 ppm).

- FT-IR : Key peaks include C=O stretching (~1650 cm⁻¹) and C-S vibrations (~700 cm⁻¹) from the thiophene ring.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 209.1) and fragmentation patterns .

Q. What are the stability considerations for this compound under different storage conditions?

The compound is sensitive to light and moisture due to its α,β-unsaturated ketone moiety. Storage in amber glass vials under inert gas (argon/nitrogen) at 2–8°C is recommended. Degradation products (e.g., oxidized thiophene rings) can be monitored via HPLC with UV detection at 250–300 nm. Stability studies under accelerated conditions (40°C/75% RH) help establish shelf-life .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

Enantioselective reduction of intermediates (e.g., prochiral ketones) can be achieved using chiral catalysts. For example, (R)-2-Methyl-CBS-oxazaborolidine catalyzes asymmetric reductions with >90% enantiomeric excess (ee). Reaction parameters (solvent polarity, temperature) must be optimized to minimize racemization. Chiral HPLC (e.g., using a CHIRALPAK® column) validates stereochemical purity .

Q. What advanced techniques are suitable for identifying degradation products or impurities?

- LC-MS/MS : Combines liquid chromatography with tandem mass spectrometry to isolate and characterize trace impurities (e.g., hydrolyzed or dimerized byproducts).

- X-ray Crystallography : Resolves structural ambiguities (e.g., regiochemistry of substituents) using SHELXL for refinement. Single-crystal diffraction data collected at 100 K ensures high resolution .

Q. How can computational modeling predict the compound’s electronic properties for catalytic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the thienyl group’s electron-rich nature enhances nucleophilic attack at the β-position of the enone. Solvent effects can be incorporated using the Polarizable Continuum Model (PCM) .

Q. What mechanistic insights explain contradictory reactivity data in nucleophilic addition reactions?

Competing pathways (e.g., Michael addition vs. ketone alkylation) depend on steric and electronic factors. Kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (²H/¹³C) clarify mechanisms. For instance, bulky nucleophiles favor 1,2-addition due to steric hindrance at the β-carbon .

Q. How can researchers resolve discrepancies in crystallographic data for polymorphic forms?

High-throughput screening identifies polymorphs via solvent recrystallization. Rietveld refinement of powder XRD data distinguishes crystal packing motifs. Differential Scanning Calorimetry (DSC) detects thermal events (melting/phase transitions) unique to each polymorph .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。